N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)butyramide
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Overview
Description
“N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)butyramide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H20N6O, with an average mass of 288.348 Da and a monoisotopic mass of 288.169861 Da .Scientific Research Applications
Antimicrobial Applications
Several studies have explored the antimicrobial potential of pyrimidine and related compounds. For instance, pyrimidine linked pyrazole heterocyclics have shown significant insecticidal and antibacterial activities (Deohate & Palaspagar, 2020). Similarly, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and tested for their antibacterial activities, revealing high effectiveness against selected microorganisms (Azab, Youssef, & El‐Bordany, 2013).
Anticancer Research
The exploration of pyrazolopyrimidines derivatives as anticancer agents has been a subject of significant interest. One study synthesized novel pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities, revealing some compounds with higher anticancer activity than doxorubicin, a reference drug (Hafez, El-Gazzar, & Al-Hussain, 2016). Additionally, pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine have shown A1 adenosine receptor affinity, indicating potential for further pharmacological applications (Harden, Quinn, & Scammells, 1991).
Future Directions
The future directions for “N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)butyramide” and similar compounds likely involve further exploration of their biological activities and potential applications in drug development . As public health problems increase due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems . Imidazole derivatives could potentially play a role in this endeavor.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are used in the development of new drugs and have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole compounds are known to interact with various biological targets due to their amphoteric nature . They can show both acidic and basic properties, which allows them to interact with a wide range of biological targets .
Biochemical Pathways
Imidazole compounds are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole compounds are generally highly soluble in water and other polar solvents, which can help overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole compounds are known to have a broad range of biological activities, which suggests that they can have various molecular and cellular effects .
Action Environment
The solubility of imidazole compounds in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
Properties
IUPAC Name |
N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O/c1-3-4-14(21)17-6-5-16-12-9-13(19-10-18-12)20-8-7-15-11(20)2/h7-10H,3-6H2,1-2H3,(H,17,21)(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXBFIWGHWCYCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCNC1=CC(=NC=N1)N2C=CN=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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